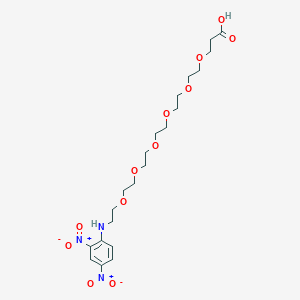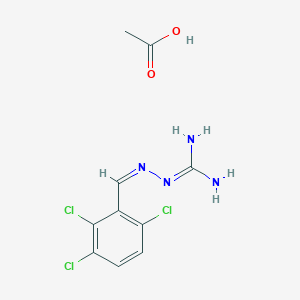
DNP-PEG6-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DNP-PEG6-acid is a PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.
Applications De Recherche Scientifique
Nanoparticle Formulation and Stability
- Polyethylene glycol (PEG) is utilized in the formulation of lipid nanoparticles (LNPs) containing siRNA or mRNA, enhancing their stability and allowing for efficient drug delivery. PEGylated nanoparticles demonstrate physical stability with bioactive drugs over extended periods (Viger‐Gravel et al., 2018).
- PEGylation of nanoparticles, such as gold nanoparticles (GNPs), improves their colloidal stability, crucial for applications in bioassays and cancer diagnostics (Gao et al., 2012).
Intracellular Trafficking and Uptake
- PEGylated DNA nanoparticles exhibit controlled intracellular trafficking, bypassing degradative endolysosomal pathways and accumulating rapidly in the perinuclear region of cells (Kim et al., 2012).
- The surface modification of nanoparticles with PEG enhances their intracellular uptake, as evidenced in studies using diatomite-based nanoparticles for drug delivery in cancer cells (Terracciano et al., 2015).
Enhancing Drug Delivery Efficiency
- The use of PEGylated nanoparticles for hepatic drug delivery has shown promising results, targeting liver macrophages without causing in vivo toxicity, making them viable for clinical applications (Foerster et al., 2015).
- PEGylation also improves the efficiency of gold nanoparticles in drug delivery systems, enhancing the osteogenic differentiation of stem cells, thus showing potential in tissue engineering and bone regeneration applications (Nah et al., 2019).
Bioconjugation and Targeted Imaging
- The conjugation of PEGylated nanoparticles with specific ligands facilitates targeted imaging and therapy in cancer treatment, as observed in the use of upconversion nanoparticles for multi-functional targeted cancer cell imaging (Wang et al., 2011).
Overcoming Biological Barriers
- PEGylated nanoparticles have been shown to effectively overcome biological barriers, such as the cystic fibrosis mucus barrier, improving the delivery of siRNA to the lungs for treatment of severe lung diseases (Conte et al., 2022).
Propriétés
Formule moléculaire |
C21H33N3O12 |
|---|---|
Poids moléculaire |
519.5 |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C21H33N3O12/c25-21(26)3-5-31-7-9-33-11-13-35-15-16-36-14-12-34-10-8-32-6-4-22-19-2-1-18(23(27)28)17-20(19)24(29)30/h1-2,17,22H,3-16H2,(H,25,26) |
Clé InChI |
FMDPKJAIISHYKV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCOCCOCCC(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
DNP-PEG6-acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1192496.png)

